molecular formula C29H18N4O5 B12564645 5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 143895-18-5

5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B12564645
CAS No.: 143895-18-5
M. Wt: 502.5 g/mol
InChI Key: QOXBOCPFGGABPH-UHFFFAOYSA-N
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Description

5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] is an aromatic heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of isoindole and aminophenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] typically involves a multi-step reaction process. One common method includes the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid . This reaction yields the desired compound with high purity and yield. The reaction conditions often require controlled temperatures and specific catalysts to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its combination of isoindole and aminophenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

143895-18-5

Molecular Formula

C29H18N4O5

Molecular Weight

502.5 g/mol

IUPAC Name

2-(4-aminophenyl)-5-[2-(4-aminophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C29H18N4O5/c30-17-3-7-19(8-4-17)32-26(35)21-11-1-15(13-23(21)28(32)37)25(34)16-2-12-22-24(14-16)29(38)33(27(22)36)20-9-5-18(31)6-10-20/h1-14H,30-31H2

InChI Key

QOXBOCPFGGABPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)N

Origin of Product

United States

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